Leucine sarcolysine

Vue d'ensemble

Description

Asaley is an L-leucine derivative of melphalan with antineoplastic activity. Asaley alkylates and crosslinks DNA, resulting in disruption of DNA synthesis. (NCI04)

Activité Biologique

Leucine sarcolysine, a derivative of the amino acid leucine, has garnered attention due to its biological activities, particularly in the context of cancer treatment and antibiotic resistance. This article explores the compound's mechanisms of action, therapeutic implications, and research findings.

Overview of this compound

This compound is recognized for its potential as a chemotherapeutic agent. It is structurally related to melphalan, a well-known anticancer drug. The compound has been investigated for its effectiveness against various cancer types and its role in modulating drug resistance mechanisms.

-

Antitumor Activity :

- This compound exhibits significant antitumor properties. It has been shown to enhance the efficacy of other chemotherapeutic agents by improving their transport into tumor cells through specific amino acid transport systems .

- The compound's activity is influenced by its stereochemistry, with the L-form demonstrating greater efficacy than the D-form due to differences in uptake and metabolism .

-

Interaction with Amino Acid Transporters :

- This compound utilizes the L-system amino acid transporters for cellular uptake, which is critical for its biological activity .

- Research indicates that leucine itself can modulate the expression of these transporters, thereby influencing cellular sensitivity to drugs such as tamoxifen in estrogen-receptor positive (ER+) breast cancer cells .

- Metabolic Regulation :

1. Drug Resistance in Cancer

A study highlighted that decreasing leucine levels suppressed the proliferation of ER+ breast cancer cells while increasing leucine enhanced it. This suggests that this compound could be strategically used to overcome drug resistance by modulating leucine levels in patients undergoing treatment with tamoxifen .

2. Antibiotic Resistance

Research demonstrated that exogenous L-leucine significantly increased the effectiveness of sarafloxacin against drug-resistant Salmonella strains. The study found that L-leucine stimulated bacterial metabolism, enhancing ATP production and reactive oxygen species (ROS) levels, which are critical for bacterial lethality .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Muthuswamy et al. (2024) | ER+ Breast Cancer | Decreasing leucine suppresses tumor cell proliferation; increasing levels enhance it. |

| Duan et al. (2023) | Antibiotic Resistance | L-leucine enhances sarafloxacin's bactericidal effect on resistant Salmonella. |

| Krasnov et al. (2023) | Chemotherapy | L-form of sarcolysine shows higher activity compared to D-form; effective in enhancing drug delivery to tumors. |

Applications De Recherche Scientifique

Oncology Applications

Leucine sarcolysine's potential in cancer therapy is significant due to its cytotoxic properties similar to those of melphalan. It has been shown to effectively induce apoptosis in cancer cells while minimizing damage to normal tissues. The compound's mechanism involves disrupting cellular replication processes in malignant cells, making it a candidate for targeted cancer therapies.

Table 1: Comparative Biological Activities

| Compound | Structure Type | Biological Activity | Application Area |

|---|---|---|---|

| This compound | Amino Acid Derivative | Cytotoxic against cancer cells | Cancer therapy |

| Sarcolysine | Amino Acid Derivative | Cytotoxic | Cancer therapy |

| Melphalan | Alkylating Agent | Cytotoxic | Cancer therapy |

| L-Leucine | Essential Amino Acid | Promotes protein synthesis | Nutritional supplements |

Muscle Health and Metabolic Disorders

Leucine has been extensively studied for its role as a pharmaconutrient, particularly in the prevention and treatment of sarcopenia (age-related muscle loss) and type 2 diabetes. This compound may enhance these effects by combining the anabolic properties of leucine with the cytotoxic effects of sarcolysine, potentially benefiting patients with metabolic disorders .

Case Study: Muscle Protein Synthesis

A study involving male Sprague-Dawley rats demonstrated that supplementation with leucine increased phosphorylation of mTOR and its downstream targets, leading to enhanced protein synthesis in skeletal muscle . This effect suggests that this compound could similarly promote muscle repair and growth.

Breast Cancer Research

Recent findings have highlighted the relationship between leucine levels and drug resistance in estrogen receptor-positive breast cancer (ER+). Research from Harvard Medical School indicates that decreasing leucine levels can suppress tumor cell proliferation, while increasing leucine enhances it. The protein SLC7A5, which transports leucine into cells, was found to be upregulated in tamoxifen-resistant cells . This suggests that a low-leucine diet could be beneficial for ER+ breast cancer patients.

Table 2: Leucine's Role in Breast Cancer Treatment

| Study Focus | Findings |

|---|---|

| Leucine Levels | Decreasing levels suppress tumor cell division; increasing levels enhance it |

| SLC7A5 Protein | Higher expression in tamoxifen-resistant cells; potential target for therapeutic intervention |

Future Directions and Research Needs

While the initial findings on this compound are promising, further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic applications. Future studies should focus on:

- Long-term efficacy and safety profiles.

- Optimal dosing strategies for both cancer treatment and muscle health.

- Potential interactions with other therapies.

Propriétés

Numéro CAS |

3577-89-7 |

|---|---|

Formule moléculaire |

C23H35Cl2N3O4 |

Poids moléculaire |

488.4 g/mol |

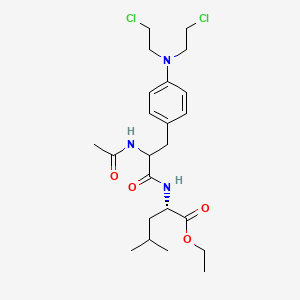

Nom IUPAC |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30) |

Clé InChI |

GBPZYMBDOBODNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

SMILES isomérique |

CCOC(=O)[C@H](CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

SMILES canonique |

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leucine sarcolysine; Asaley; Asalex; NSC 167780; NSC-167780; NSC167780; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.